molecular formula C21H20N4O3 B6694665 methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate

methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate

Cat. No.: B6694665
M. Wt: 376.4 g/mol
InChI Key: XRIYQZKQUMDACI-UHFFFAOYSA-N
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Description

Methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that features a triazole ring, a quinoline moiety, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.

    Quinoline Synthesis: The quinoline moiety can be prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The triazole and quinoline intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the quinoline moiety can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the triazole and quinoline moieties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. The triazole ring is known for its bioactivity, and the quinoline moiety is a common scaffold in many pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amide bonds, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar bioactivities.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their medicinal properties.

Uniqueness

Methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate is unique due to the combination of the triazole and quinoline moieties in a single molecule. This dual functionality can lead to enhanced biological activity and the potential for multifunctional applications in various fields.

Properties

IUPAC Name

methyl 1-[1-(3-methylphenyl)triazole-4-carbonyl]-3,4-dihydro-2H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-6-5-7-15(12-14)25-13-18(22-23-25)20(26)24-11-10-17(21(27)28-2)16-8-3-4-9-19(16)24/h3-9,12-13,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIYQZKQUMDACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(C4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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